molecular formula C14H11ClF2N2O2 B5495843 (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B5495843
M. Wt: 312.70 g/mol
InChI Key: JOZADWKSARDVIL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a propenone moiety linked to a difluoromethoxyphenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with 2-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired propenone derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[2-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Properties

IUPAC Name

(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c1-19-8-10(15)13(18-19)11(20)7-6-9-4-2-3-5-12(9)21-14(16)17/h2-8,14H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZADWKSARDVIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CC2=CC=CC=C2OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.